molecular formula C9H15N3S B1517173 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 1018295-48-1

2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine

Cat. No.: B1517173
CAS No.: 1018295-48-1
M. Wt: 197.3 g/mol
InChI Key: YJQMXQDBUPFSBV-UHFFFAOYSA-N
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Description

2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine (CAS No: 1018295-48-1) is an organic compound with the molecular formula C 9 H 15 N 3 S and a molecular weight of 197.30 g/mol . This chemical features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry, substituted with a pyrrolidine ring and a flexible ethanamine side chain. The compound has a topological polar surface area (TPSA) of 42.15 Ų and an AlogP of 1.24, indicating favorable properties for drug discovery research . Compounds with the 2-(thiazolyl)ethan-1-amine structure are recognized as valuable intermediates and core scaffolds in drug discovery, particularly in the development of treatments for infectious diseases . For instance, closely related analogues, such as 2-{2-[3-(1-adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine, have been identified as promising candidates with potent trypanocidal activity against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (sleeping sickness) . The presence of the ethanamine side chain is a common feature in these active compounds, suggesting its role as a critical functional handle for interaction with biological targets . Researchers can leverage this chemical structure as a key building block for synthesizing novel derivatives or as a starting point for hit-to-lead optimization campaigns in parasitology and other therapeutic areas. This product is provided with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c10-4-3-8-7-13-9(11-8)12-5-1-2-6-12/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQMXQDBUPFSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the following steps:

  • Formation of the Thiazole Ring: : This can be achieved through the reaction of thiourea with α-haloketones or α-haloaldehydes.

  • Introduction of the Pyrrolidine Ring: : The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where the thiazole ring acts as the nucleophile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom and the ethanamine side chain are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Sulfur Oxidation H₂O₂ (30%), RT, 12 hrsThiazole sulfoxide derivativesPartial oxidation preserves ring integrity while modifying electronic properties.
Amine Oxidation KMnO₄ (acidic conditions)Nitroso intermediatesLimited selectivity due to competing ring oxidation.

Reduction Reactions

The thiazole ring and amine groups participate in reduction pathways:

Reaction TypeReagents/ConditionsProductsKey Observations
Thiazole Ring Hydrogenation H₂ (1 atm), Pd/C catalystDihydrothiazole derivativesComplete saturation of the thiazole ring disrupts aromaticity.
Amine Reduction NaBH₄ in methanolStable amine-alcohol adductsSide chain retains reactivity for further functionalization.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions on the thiazole ring:

Reaction TypeReagents/ConditionsProductsKey Observations
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°C5-Nitro-thiazole derivativesNitration occurs preferentially at the 5-position due to pyrrolidine’s electron-donating effect.
Nucleophilic Substitution R-X (alkyl halides), K₂CO₃N-Alkylated pyrrolidine derivativesPyrrolidine’s secondary amine undergoes alkylation without ring opening .

Condensation and Cyclization

The ethanamine side chain facilitates condensations:

Reaction TypeReagents/ConditionsProductsKey Observations
Schiff Base Formation Aromatic aldehydes, EtOH refluxImine-linked hybridsEnhanced biological activity observed in analogues .
Cyclization with Carbonyls Acetyl chloride, DCMThiazolo-pyrrolidine fused heterocyclesForms six-membered rings via intramolecular bonding.

Acid-Base Reactions

The compound’s amine groups exhibit typical acid-base behavior:

Reaction TypeReagents/ConditionsProductsKey Observations
Protonation HCl (1M)Hydrochloride saltImproved solubility in polar solvents .
Deprotonation NaOH (1M)Free amine regenerationReversibility confirmed via pH titration .

Cross-Coupling Reactions

The thiazole ring participates in metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProductsKey Observations
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidsBiaryl-thiazole hybridsRequires protection of the primary amine to prevent side reactions .

Complexation with Metals

The sulfur and nitrogen atoms act as ligands:

Reaction TypeReagents/ConditionsProductsKey Observations
Coordination with Cu²⁺ CuCl₂ in EtOHOctahedral complexesStabilizes metal ions for catalytic applications.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine is in the development of new pharmaceutical agents. The compound exhibits potential as a lead structure for designing drugs targeting various biological pathways due to its ability to interact with specific receptors and enzymes.

Case Study: Antidepressant Activity

Research has indicated that derivatives of thiazole compounds often demonstrate antidepressant properties. A study focusing on similar thiazole derivatives found that they could enhance serotonin levels in the brain, suggesting that 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine may also possess similar effects. This opens avenues for further exploration in treating mood disorders.

Biochemical Applications

The compound has been studied for its role as a non-ionic organic buffering agent in biological systems. It has shown effectiveness in maintaining pH levels within cell cultures, particularly within the range of 6 to 8.5, which is crucial for various biochemical reactions and cellular processes .

Neuroscience Research

In neuroscience, compounds featuring pyrrolidine and thiazole structures are often investigated for their neuroprotective effects. Preliminary studies suggest that 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine may modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+198.10594143.2
[M+Na]+220.08788152.1
[M+NH4]+215.13248151.9
[M+K]+236.06182147.8

Mechanism of Action

The mechanism by which 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Thiazole Core

Analog 1 : 2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine
  • CAS : 1517787-50-6
  • Molecular Formula : C₉H₁₀N₄S
  • Molecular Weight : 206.27 g/mol
  • Key Difference : Pyridazine (a six-membered aromatic ring with two nitrogen atoms) replaces pyrrolidine.
Analog 2 : 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
  • CAS : 1423031-11-1
  • Molecular Formula : C₁₁H₁₃Cl₃N₂S
  • Molecular Weight : 311.66 g/mol
  • Key Difference : A 2-chlorophenyl group replaces pyrrolidine.
  • Implications : Enhanced steric bulk and electron-withdrawing effects from the chlorine atom may influence pharmacokinetics and metabolic stability .
Analog 3 : 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
  • CAS : 933707-22-3
  • Molecular Formula : C₈H₁₄N₂S
  • Molecular Weight : 170.28 g/mol
  • Key Difference : Isopropyl group replaces pyrrolidine.

Positional Isomerism and Salt Forms

Analog 4 : 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
  • CAS : 1308650-39-6
  • Molecular Formula : C₁₀H₁₃Cl₂N₃S
  • Molecular Weight: Not explicitly stated (estimated ~278.20 g/mol).
  • Key Difference : Pyridine substituent at thiazole position 4 instead of 2.
Analog 5 : {[2-(1-Pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride
  • CAS : 1209952-47-5
  • Molecular Formula : C₈H₁₅Cl₂N₃S
  • Molecular Weight: Not explicitly stated (estimated ~256.20 g/mol).
  • Key Difference : Methylamine group replaces ethylamine.

Heterocyclic Modifications

Analog 6 : 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine
  • CAS : 1192814-43-9
  • Molecular Formula : C₆H₅N₃S₂
  • Molecular Weight : 183.25 g/mol
  • Key Difference : Dual thiazole rings without a pyrrolidine or amine side chain.
  • Implications : Loss of amine functionality reduces basicity and interaction with acidic residues .

Comparative Analysis Table

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight (g/mol) 197.30 206.27 311.66 170.28
Substituent Pyrrolidine Pyridazine 2-Chlorophenyl Isopropyl
Nitrogen Atoms 3 4 2 2
Salt Form Free base Free base Dihydrochloride Free base
Key Functional Group Ethylamine Ethylamine Ethylamine Ethylamine

Research Findings and Implications

  • Bioactivity : The pyrrolidine group in the target compound may enhance binding to amine-reactive targets (e.g., GPCRs) compared to pyridazine or chlorophenyl analogs .
  • Solubility : Dihydrochloride salts (e.g., Analog 2, Analog 4) exhibit improved aqueous solubility but may require pH adjustment for biological assays .
  • Synthetic Accessibility : The target compound is synthesized in high purity (≥95%), whereas analogs with aromatic substituents (e.g., Analog 2) often require multi-step protocols .

Biological Activity

2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine, also known as a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a pyrrolidine moiety linked to a thiazole ring, which is known for its diverse biological properties. The molecular formula for this compound is C9H15N3SC_9H_{15}N_3S with a molecular weight of approximately 199.30 g/mol .

Structural Information

The structural representation of the compound can be summarized as follows:

  • Molecular Formula : C9H15N3S
  • SMILES : C1CCN(C1)C2=NC(=CS2)CCN
  • InChI : InChI=1S/C9H15N3S/c10-4-3-8-7-13-9(11-8)12-5-1-2-6-12/h7H,1-6,10H2

Biological Activity

The biological activity of 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine has not been extensively documented in the literature; however, related compounds in the thiazole family exhibit various pharmacological effects.

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties. A study highlighted that certain thiazole-integrated compounds demonstrated significant anticonvulsant activity in animal models. For instance, compounds with specific substitutions on the thiazole ring showed promising results in protecting against seizures induced by pentylenetetrazol (PTZ) .

Antitumor Activity

Thiazoles are recognized for their anticancer potential. Research indicates that thiazole-containing compounds can inhibit tumor cell proliferation across various cancer cell lines. For example, specific thiazole derivatives have shown IC50 values in the low micromolar range against cancer cells such as Jurkat and HT29, suggesting their efficacy as anticancer agents .

CompoundIC50 (µg/mL)Cancer Cell Line
Thiazole Derivative A1.61 ± 1.92Jurkat
Thiazole Derivative B1.98 ± 1.22HT29

Antibacterial Activity

Some studies have explored the antibacterial properties of thiazole derivatives against both Gram-positive and Gram-negative bacteria. Compounds exhibiting low nanomolar IC50 values against bacterial topoisomerases have been reported, indicating strong antibacterial activity .

Compound TypeTarget BacteriaIC50 (nM)
Type IE. coli<32
Type IIS. aureus<100

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and substitution reactions. For example, thiazole ring formation often employs Hantzsch thiazole synthesis, where α-halo ketones react with thiourea derivatives. Key steps include:

  • Refluxing intermediates (e.g., bromoethyl-thiazole precursors) with pyrrolidine in ethanol under reduced pressure to introduce the pyrrolidinyl group .
  • Optimizing solvent choice (e.g., ethanol or DMF) and temperature (reflux at 80–100°C) to improve yields. Ethanol is preferred for its balance of polarity and boiling point, reducing side reactions .
  • Monitoring reaction progress via TLC and purifying via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR validate the thiazole-pyrrolidine linkage and amine group positioning. Aromatic protons in the thiazole ring typically appear at δ 7.2–7.8 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ for C9_9H14_{14}N4_4S: calc. 223.1018, observed 223.1015) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole derivatives often disrupt bacterial membrane integrity .
  • Enzyme Inhibition Studies : Screen against acetylcholinesterase or kinases via spectrophotometric assays. The pyrrolidine-thiazole scaffold may act as a competitive inhibitor .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified pyrrolidine (e.g., methyl or fluorine substituents) or thiazole (e.g., aryl or halogen groups) moieties. Compare bioactivity trends using dose-response curves .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Prioritize analogs with improved binding scores for synthesis .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

  • Methodological Answer :

  • Stability Studies : Store aliquots in DMSO (anhydrous) or PBS (pH 7.4) at –20°C. Monitor degradation via HPLC at 0, 30, and 90 days. Thiazole rings are prone to hydrolysis in acidic conditions (pH < 5), leading to reduced efficacy .
  • Degradation Pathways : Use LC-MS to identify breakdown products (e.g., ring-opened thiazole or oxidized pyrrolidine derivatives) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Discrepancies may arise from variations in bacterial strain susceptibility or compound solubility .
  • Dose-Response Refinement : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to clarify EC50_{50} values. Use nonlinear regression models (e.g., GraphPad Prism) to minimize outliers .

Q. How can computational methods predict pharmacokinetic properties like solubility and blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME or ADMETLab to estimate LogP (optimal range: 1–3 for BBB penetration) and aqueous solubility. The compound’s amine group may enhance solubility via salt formation .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion potential. Pyrrolidine’s rigidity may reduce BBB permeability compared to flexible analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
Reactant of Route 2
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine

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